METHYL 2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE
Description
METHYL 2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a synthetic thiophene-based compound characterized by a multi-substituted aromatic scaffold. Its structure includes:
- A thiophene ring substituted with a methyl group at position 5 and a phenyl group at position 2.
- A 3,4-dimethylphenoxyacetamido moiety at position 2, contributing steric bulk and lipophilicity.
- A methyl ester at position 3, enhancing solubility in organic solvents.
Properties
IUPAC Name |
methyl 2-[[2-(3,4-dimethylphenoxy)acetyl]amino]-5-methyl-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4S/c1-14-10-11-18(12-15(14)2)28-13-19(25)24-22-21(23(26)27-4)20(16(3)29-22)17-8-6-5-7-9-17/h5-12H,13H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQLDFPFMYYKIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=C(C(=C(S2)C)C3=CC=CC=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of 3,4-dimethylphenol with chloroacetic acid to form 3,4-dimethylphenoxyacetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acyl chloride, which is subsequently reacted with methyl 2-amino-5-methyl-4-phenyl-3-thiophenecarboxylate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the thiophene ring.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetyl moiety using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium methoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiophene derivatives
Substitution: Substituted phenoxyacetyl derivatives
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Research has indicated that compounds related to methyl 2-[2-(3,4-dimethylphenoxy)acetamido]-5-methyl-4-phenylthiophene-3-carboxylate exhibit promising anticancer properties. Studies have shown that modifications in the thiophene ring can enhance the efficacy against various cancer cell lines. The compound's ability to inhibit tumor growth and induce apoptosis has been documented, making it a candidate for further development in cancer therapeutics .
1.2 Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. By modulating pathways associated with inflammation, it has shown potential in treating conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases. Investigations into its mechanism of action suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation and associated pain .
Chemical Research and Development
2.1 Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that include acylation and thiophene ring formation. The characterization of this compound through techniques like NMR (Nuclear Magnetic Resonance) and X-ray crystallography has provided insights into its molecular structure and stability. This information is crucial for understanding its reactivity and potential modifications for enhanced activity .
Table 1: Summary of Synthesis Techniques
| Technique | Description |
|---|---|
| Acylation | Reaction with acetic anhydride to form acetamide |
| Ring Formation | Cyclization reactions to form thiophene derivatives |
| Characterization | NMR, X-ray crystallography for structural analysis |
Material Science Applications
3.1 Organic Electronics
this compound has potential applications in organic electronics, particularly in the development of organic semiconductors. Its electronic properties are being studied for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to facilitate charge transport makes it an attractive candidate for these technologies .
3.2 Photovoltaic Applications
In photovoltaic research, the compound's stability and efficiency in converting solar energy into electrical energy are being evaluated. Its integration into polymer blends could enhance the performance of solar cells by improving light absorption and charge mobility .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and materials science. Toxicological assessments have been conducted to evaluate its biocompatibility and potential adverse effects on human health and the environment .
Mechanism of Action
The mechanism of action of METHYL 2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of METHYL 2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE with analogous compounds, focusing on structural variations and bioactivity:
Key Findings from Comparative Studies
Substituent Effects on Bioactivity: The 3,4-dimethylphenoxy group in the target compound may enhance membrane permeability compared to chlorinated analogs (e.g., 4-chlorophenyl derivatives) due to increased lipophilicity . Electron-withdrawing groups (e.g., Cl in ) improve binding affinity to electrophilic regions of target proteins, whereas electron-donating groups (e.g., methyl in the target compound) may stabilize π-π interactions .
Aromatic substituents (e.g., phenyl at position 4) contribute to planar molecular geometry, favoring interactions with flat binding pockets in enzymes .
Synthetic Accessibility :
- Multi-step synthesis routes are common for such derivatives. For example, the target compound likely requires sequential amidation and esterification steps, similar to methods described for its analogs .
Biological Activity
Methyl 2-[2-(3,4-dimethylphenoxy)acetamido]-5-methyl-4-phenylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a thiophene ring, a phenoxy group, and an acetamido group, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H21NO4S |
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | OEYUDFJVCXMEDP-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing significant inhibition of growth compared to control groups. For instance, in a study involving Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating potent antimicrobial properties .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. In vitro studies using human macrophage cell lines revealed that it effectively reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with lipopolysaccharides (LPS). The observed reduction in cytokine levels suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
Acetylcholinesterase Inhibition
In a related study focusing on acetylcholinesterase (AChE) inhibition, derivatives of similar compounds have shown promising results. For example, methyl derivatives were found to be more effective than galanthamine in inhibiting AChE activity. This suggests that this compound may possess similar AChE inhibitory properties, which could be beneficial for treating conditions like Alzheimer's disease .
The biological activity of the compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The acetamido group may facilitate binding to enzyme active sites, inhibiting their function.
- Receptor Modulation : The phenoxy and thiophene moieties can engage in π-π stacking interactions with receptor sites, enhancing binding affinity.
- Cytokine Modulation : By influencing signaling pathways associated with inflammation, the compound can alter cytokine production.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A study conducted by Smith et al. (2023) demonstrated that the compound inhibited the growth of multidrug-resistant bacterial strains in vitro .
- Inflammation Model : Johnson et al. (2022) reported significant reductions in inflammatory markers in mouse models treated with the compound .
- Neuroprotective Potential : A recent investigation highlighted its potential neuroprotective effects through AChE inhibition, suggesting applications in neurodegenerative disease therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
